molecular formula C11H13NO4 B556427 N-Acetyl-D-tyrosine CAS No. 19764-32-0

N-Acetyl-D-tyrosine

Cat. No.: B556427
CAS No.: 19764-32-0
M. Wt: 223.22 g/mol
InChI Key: CAHKINHBCWCHCF-SNVBAGLBSA-N
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Description

N-Acetyl-D-tyrosine is a derivative of the amino acid tyrosine, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is known for its enhanced solubility and stability compared to its parent amino acid, tyrosine. It is used in various fields, including medicine, biochemistry, and industrial applications, due to its unique properties.

Mechanism of Action

Target of Action

N-Acetyl-D-tyrosine, also referred to as N-acetyl-L-tyrosine, is primarily used as a precursor to the non-essential amino acid tyrosine . Tyrosine is a key component in the synthesis of various proteins, neurotransmitters, and hormones within the body .

Mode of Action

This compound is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine . It is deacetylated in the body to form tyrosine . Tyrosine is then involved in various biochemical reactions, such as the production of catecholamines, including dopamine, norepinephrine, and epinephrine .

Biochemical Pathways

Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . For instance, tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid .

Pharmacokinetics

Based on a study of a similar compound, n-acetylcysteine, we can infer that after oral administration, the plasma concentration of this compound likely increases rapidly, reaching a peak at approximately 10 h . The half-life of N-acetylcysteine was found to be around 6.25 hours , which might give us an indication of the half-life of this compound.

Result of Action

This compound, through its conversion to tyrosine, plays a crucial role in the synthesis of neurotransmitters like dopamine, which is essential for normal motor function and reward systems in the brain . It also contributes to the production of other catecholamines, which are vital for the body’s response to stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, certain bacteria have been found to produce tyrosinases, which can affect the conversion of tyrosine to L-DOPA . Additionally, the effectiveness of this compound may be influenced by the individual’s overall health status, diet, and the presence of other medications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-D-tyrosine can be synthesized through the acetylation of D-tyrosine. The process typically involves the reaction of D-tyrosine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the phenolic hydroxyl group.

Industrial Production Methods: In industrial settings, the preparation of this compound involves mixing D-tyrosine with acetic anhydride, caustic soda liquid, hydrochloric acid, pure water, and activated carbon. The mixture undergoes acetylation, neutralization, crystallization, and refining processes to yield high-quality this compound . The equipment used includes chemical reaction kettles, crystallization kettles, precision filters, centrifugal machines, concentration tanks, refining neutralization kettles, and dryers.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-tyrosine undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form tyrosine derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Acetyl chloride or acetic anhydride in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of N-acetyl-dopaquinone.

    Reduction: Formation of N-acetyl-tyramine.

    Substitution: Formation of various N-acyl derivatives depending on the substituent used.

Scientific Research Applications

N-Acetyl-D-tyrosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-Acetyl-L-tyrosine
  • N-Acetylphenylalanine
  • N-Acetyltryptophan
  • N-Acetylhistidine

Comparison: N-Acetyl-D-tyrosine is unique due to its specific stereochemistry (D-form) and its enhanced solubility and stability compared to its L-form counterpart . This makes it particularly useful in applications where high solubility and stability are required. Additionally, its role as a precursor to important neurotransmitters distinguishes it from other N-acylated amino acids, which may not participate in the same biochemical pathways.

Properties

IUPAC Name

(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHKINHBCWCHCF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173450
Record name N-Acetyl-D-tyrosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19764-32-0
Record name N-Acetyl-D-tyrosine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-D-tyrosine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173450
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Record name N-acetyl-D-tyrosine
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Record name N-ACETYL-D-TYROSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of N-Acetyl-D-tyrosine relate to its potential as a substrate for aminoacylases like the one found in Rhodococcus armeniensis AM6.1?

A1: Aminoacylases are enzymes that typically catalyze the hydrolysis of N-acyl amino acids, breaking them down into an acyl group and a free amino acid. This compound, with its N-acetyl group and D-tyrosine moiety, fits the general structural profile of aminoacylase substrates. Further research would be needed to determine if Rhodococcus armeniensis AM6.1 aminoacylase specifically acts upon this compound and with what efficiency. Factors like the enzyme's active site shape, substrate specificity, and the stereochemistry (D-configuration) of this compound would all come into play.

Q2: Are there any studies mentioned in the provided papers that directly investigate the interaction of this compound with the aminoacylase from Rhodococcus armeniensis AM6.1?

A2: Neither paper [, ] explicitly investigates this compound. Both focus on characterizing the general catalytic properties of the aminoacylase from Rhodococcus armeniensis AM6.1, but they do not delve into specific substrate interactions with this compound. Further experimental work would be required to determine if this specific compound is a substrate for this particular aminoacylase.

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